molecular formula C20H21N3O B6911723 N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

Cat. No.: B6911723
M. Wt: 319.4 g/mol
InChI Key: TXDNXATZOAFHJK-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Properties

IUPAC Name

N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-11-17-12-18(8-9-19(17)21-14)22-20(24)23-10-4-7-15-5-2-3-6-16(15)13-23/h2-3,5-6,8-9,11-12,21H,4,7,10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDNXATZOAFHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)N3CCCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 2-methyl-1H-indole, is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetone under acidic conditions.

    Coupling Reaction: The indole derivative is then coupled with a benzazepine precursor. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The final product is purified using chromatographic techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1H-indol-5-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of the indole and benzazepine moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

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